

SU14813: A Sunitinib Analog with Potent Antiangiogenic and Antitumor Activity

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Compound of Interest		
Compound Name:	(Z)-SU14813	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of SU14813, a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor. As a close structural and functional analog of sunitinib (Sutent®), SU14813 has demonstrated significant antiangiogenic and antitumor activity, warranting its investigation as a potential therapeutic agent. This document details the mechanism of action, key experimental findings, and methodologies used in the characterization of SU14813.

Introduction

SU14813 is a small molecule inhibitor that targets multiple RTKs involved in tumor growth, angiogenesis, and metastasis.[1] Identified from the same chemical library as sunitinib, SU14813 exhibits a broad-spectrum inhibitory profile against vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), and fms-like tyrosine kinase 3 (FLT3).[1][2] This multi-targeted approach offers the potential for greater efficacy and the ability to overcome resistance mechanisms compared to single-target agents.[3]

Chemical Structure and Properties:

• Chemical Name: 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide maleate[3]



Molecular Formula: C23H27FN4O4 (free base)[3]

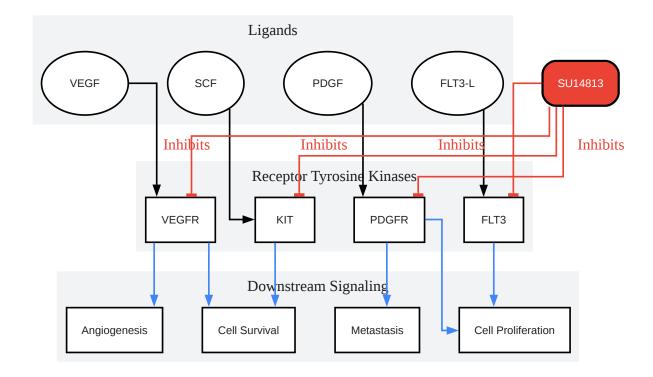
CAS Number: 627908-92-3

Mechanism of Action and Target Profile

SU14813 exerts its therapeutic effects by inhibiting the kinase activity of several key RTKs. By binding to the ATP-binding site of these receptors, it blocks downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.

Signaling Pathway Inhibition

The primary targets of SU14813 are members of the split-kinase domain family of RTKs.[3] Inhibition of these pathways disrupts critical processes in tumor progression.



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Caption: SU14813 inhibits key receptor tyrosine kinases, blocking downstream signaling pathways.

Quantitative Kinase Inhibition

Biochemical assays have quantified the inhibitory activity of SU14813 against its primary targets and other kinases, demonstrating a high degree of selectivity.

Kinase Target	IC50 (nM)
VEGFR-1 (Flt-1)	2[4][5]
VEGFR-2 (KDR)	50[4][5]
PDGFR-β	4[4][5]
KIT	15[4][5]
FLT3	2-50 (range)[3]
CSF-1R/FMS	2-50 (range)[3]

Table 1: Biochemical IC₅₀ Values of SU14813 Against Target RTKs.

Preclinical Efficacy

The antitumor and antiangiogenic properties of SU14813 have been evaluated in a range of in vitro and in vivo models.

In Vitro Cellular Activity

SU14813 has demonstrated potent inhibition of cellular processes critical for tumor growth and survival.



Cell Line/Assay	Target	Cellular IC₅₀ (nM)
NIH 3T3 (transfected)	VEGFR-2	5.2[3][4]
NIH 3T3 (transfected)	PDGFR-β	9.9[3][4]
Mo7e	KIT	11.2[3][4]
MV4;11 (FLT3-ITD)	FLT3	<50[3]
U-118MG	-	50-100[4]

Table 2: Cellular Inhibitory Activity of SU14813.

Furthermore, SU14813 inhibited the proliferation of NIH-3T3 cells overexpressing PDGFR-β, OCI-AML5 human AML cells expressing wild-type FLT3, and MV4;11 human AML cells with constitutively active mutant FLT3-ITD.[3] In contrast, it did not potently inhibit EGF-dependent DNA synthesis in NIH 3T3 cells overexpressing the non-target RTK, EGFR.[3]

In Vivo Antitumor Activity

SU14813 has shown broad and potent antitumor activity in various preclinical xenograft models, leading to tumor regression, growth arrest, or substantially reduced growth.[1][3] The plasma concentration required for in vivo target inhibition was estimated to be between 100 to 200 ng/mL.[1][3]

In a murine Lewis Lung Carcinoma (LLC) model, which is resistant to docetaxel, SU14813 administered as a single agent at doses of 10, 40, 80, and 120 mg/kg twice daily inhibited tumor growth by 25%, 48%, 55%, and 63%, respectively, compared to the control group.[3]

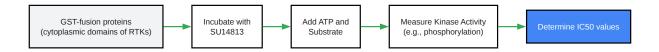
Combination therapy of SU14813 with docetaxel in the docetaxel-resistant murine LLC model resulted in significantly enhanced inhibition of primary tumor growth and improved survival of tumor-bearing mice compared to either agent alone.[1][3]

Experimental Protocols

This section provides an overview of the key methodologies used in the preclinical evaluation of SU14813.



Biochemical Kinase Assays

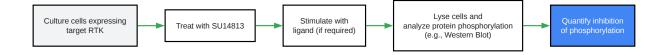


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Caption: Workflow for determining biochemical IC50 values.

The IC₅₀ values for SU14813 against its RTK targets were determined using glutathione S-transferase (GST) fusion proteins containing the complete cytoplasmic domains of the respective RTKs.[3] The assays measured the ability of SU14813 to inhibit the phosphorylation of a substrate in the presence of ATP.

Cellular Receptor Phosphorylation Assays

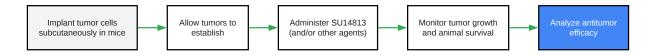


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Caption: Protocol for cellular receptor phosphorylation assays.

These assays were conducted to determine the ability of SU14813 to inhibit ligand-dependent and autonomous RTK phosphorylation in a cellular context.[3] Various cell lines, including transfected NIH 3T3 cells and tumor cell lines, were used.[3][4]

In Vivo Antitumor Efficacy Studies



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Caption: General workflow for in vivo xenograft studies.

The in vivo efficacy of SU14813 was evaluated in subcutaneous tumor xenograft models.[3] Tumor cells were implanted in mice, and upon tumor establishment, treatment with SU14813 was initiated. Tumor growth and animal survival were monitored to assess the antitumor effects.

Pharmacokinetics

Pharmacokinetic studies of SU14813 were conducted in mice. The compound exhibited moderate systemic clearance (46 mL/min/kg) and a moderate volume of distribution (1.5 L/kg), indicating good tissue distribution.[3] The plasma half-life in mice was relatively short at 1.8 hours, suggesting the need for a twice-daily (BID) dosing regimen in antitumor efficacy studies. [3]

Conclusion

SU14813 is a potent, multi-targeted RTK inhibitor with a pharmacological profile similar to sunitinib. Its ability to inhibit key pathways involved in angiogenesis and tumor cell proliferation has been demonstrated in a comprehensive set of preclinical studies. The broad antitumor activity observed in vivo, both as a monotherapy and in combination with other agents, supported its advancement into Phase I clinical evaluation for the treatment of advanced malignancies.[1] The data presented in this guide underscore the therapeutic potential of SU14813 and provide a solid foundation for further research and development.

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